![molecular formula C22H23N3O4S B2947375 (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one CAS No. 324774-54-1](/img/structure/B2947375.png)

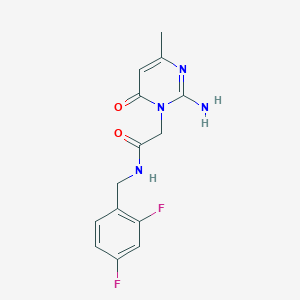

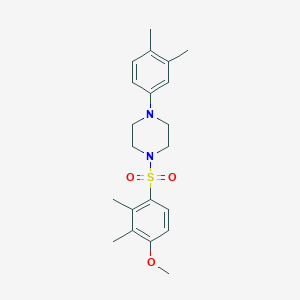

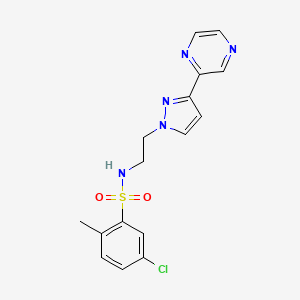

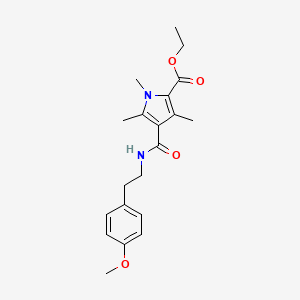

(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to be a benzimidazole derivative with a prop-2-en-1-one group and a piperidin-1-ylsulfonyl group attached to a methoxyphenyl group. Benzimidazole derivatives are known for their wide range of biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzimidazole ring, the introduction of the prop-2-en-1-one group, and the attachment of the piperidin-1-ylsulfonyl group to the methoxyphenyl group.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the prop-2-en-1-one group, and the piperidin-1-ylsulfonyl group attached to the methoxyphenyl group.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the prop-2-en-1-one group, and the piperidin-1-ylsulfonyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its stability, while the prop-2-en-1-one group could influence its reactivity.Aplicaciones Científicas De Investigación

Antiviral and Anticancer Potential

Compounds with the benzimidazole moiety have shown significant antiviral and anticancer activities. For example, benzimidazole derivatives have been designed and prepared for testing as antirhinovirus agents, with specific focus on achieving stereospecific synthesis to enhance antiviral activity (Hamdouchi et al., 1999)[https://consensus.app/papers/2amino3substituted6e1phenyl2nmethylcarbamoylvinylimidazo12apyridines-hamdouchi/aa952ede22f35066b1a80bb4ac3f553b/?utm_source=chatgpt]. Additionally, new 4-nitroimidazole derivatives have been reported to exhibit potent anticancer activities against several human cancer cell lines, demonstrating the therapeutic potential of imidazole-based compounds (Al-Soud et al., 2021)[https://consensus.app/papers/synthesis-anticancer-activity-docking-studies-alsoud/b5f984d96b7d50448dd76964c99e1fe5/?utm_source=chatgpt].

Crystal Structure and Computational Analysis

The crystal structures and computational studies of compounds containing piperazine and oxadiazole derivatives have been carried out to understand their reactive sites and interaction mechanisms. For instance, crystal structure studies and Hirshfeld surface analysis were performed on novel piperazine derivatives to investigate their molecular interactions and stability (Kumara et al., 2017)[https://consensus.app/papers/structure-studies-hirshfeld-surface-analysis-kumara/1a7cc3e06b9d5c7c809af5b6740a8bb9/?utm_source=chatgpt]. These studies are crucial for designing molecules with desired properties for pharmaceutical applications.

Antibacterial and Corrosion Inhibition

Imidazole derivatives have also been explored for their antibacterial properties and as corrosion inhibitors. A study on the synthesis and antibacterial activity of N-substituted derivatives of oxadiazole compounds revealed moderate to potent activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016)[https://consensus.app/papers/synthesis-analysis-antibacterial-study-nsubstituted-khalid/07c2506d38a05561ab6c6ee0ae360073/?utm_source=chatgpt]. Furthermore, imidazole-based molecules have been evaluated for their efficacy as corrosion inhibitors for carbon steel in acid medium, showcasing their potential in industrial applications (Costa et al., 2021)[https://consensus.app/papers/carbon-steel-corrosion-inhibition-acid-medium-molecules-costa/af8cf28675ec50e899a62a24272cfde6/?utm_source=chatgpt].

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities.

Please note that this is a general analysis based on the structure of the compound and may not be entirely accurate. For a more detailed and accurate analysis, specific studies on this compound would be needed. If you have access to any specific papers or data on this compound, please provide them and I would be happy to help analyze them.

Propiedades

IUPAC Name |

(E)-1-(benzimidazol-1-yl)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-29-20-11-9-17(15-21(20)30(27,28)24-13-5-2-6-14-24)10-12-22(26)25-16-23-18-7-3-4-8-19(18)25/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVARDGDFZAIKSY-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2947294.png)

![([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile](/img/structure/B2947296.png)

![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)

![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)

![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)

![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)